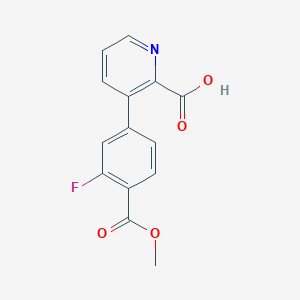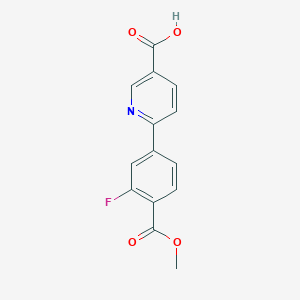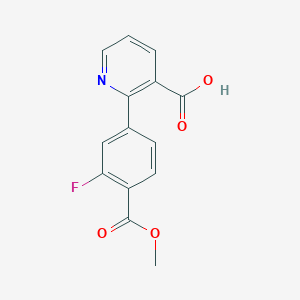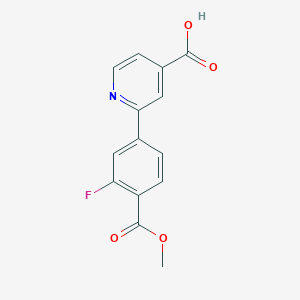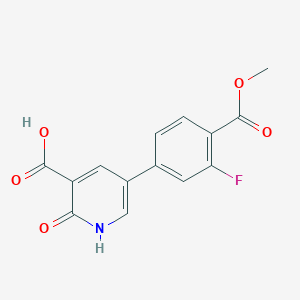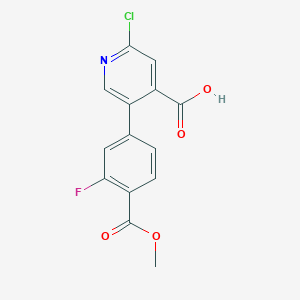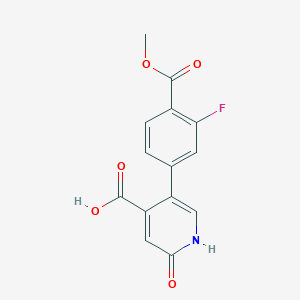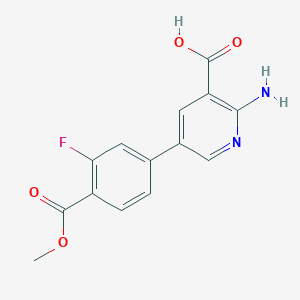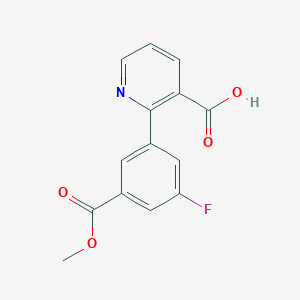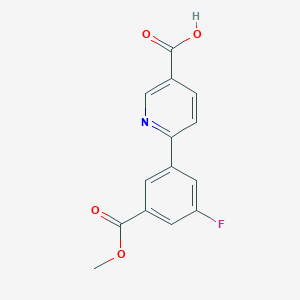
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (5-FMCPA) is a structural analog of nicotinic acid, a naturally occurring component of the vitamin B3 family. It is a white crystalline solid that is used in scientific research applications due to its high solubility in aqueous solutions and its ability to form complexes with metal ions. 5-FMCPA is also known as 5-flouro-5-methoxycarbonyl-2-pyridinecarboxylic acid, and its molecular formula is C9H7FNO4.
作用機序
5-FMCPA binds to metal ions, such as zinc, copper, and iron. This binding is reversible, meaning that the metal ions can be released from the complex formed by 5-FMCPA. This binding is important for many biochemical and physiological processes, such as enzyme catalysis and signal transduction. In addition, 5-FMCPA can interact with drug receptors, which can alter the activity of the receptor and the downstream effects of the drug.
Biochemical and Physiological Effects
5-FMCPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the regulation of neurotransmission. In addition, 5-FMCPA has been found to modulate the activity of receptors such as the nicotinic acetylcholine receptor, and to alter the activity of ion channels, which can affect the excitability of neurons.
実験室実験の利点と制限
One advantage of using 5-FMCPA in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. Additionally, its ability to form complexes with metal ions makes it useful for studying metal ion binding and other biochemical and physiological processes. However, one limitation of using 5-FMCPA in laboratory experiments is that it has a relatively low binding affinity for metal ions, meaning that it may not be suitable for some applications.
将来の方向性
The future of 5-FMCPA research is promising, as it has a wide range of potential applications. One area of research that is of particular interest is the use of 5-FMCPA in drug development, as it has the potential to be used as a drug target or as a tool to study drug-receptor interactions. Additionally, 5-FMCPA could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on the nervous system. Finally, 5-FMCPA could be used in studies of metal ion binding and its effects on biochemical and physiological processes.
合成法
5-FMCPA can be synthesized from the reaction of 3-fluorobenzaldehyde with 5-methoxycarbonyl-2-pyridinecarboxylic acid in the presence of a base catalyst. This reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is a white crystalline solid. The reaction is fairly simple and can be carried out in a laboratory setting.
科学的研究の応用
5-FMCPA has a wide range of scientific research applications. It has been used in studies on metal ion binding, as well as in biochemical and physiological studies. It has also been used to study drug-receptor interactions, as well as to investigate the effects of drugs on the nervous system. Additionally, 5-FMCPA has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics.
特性
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-8(4-12(15)5-9)10-3-11(13(17)18)7-16-6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMPSMRCOQVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688136 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-12-1 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


